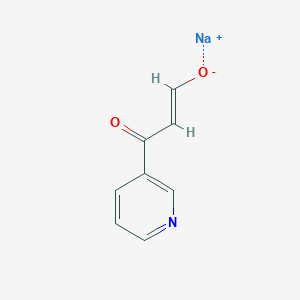![molecular formula C10H17NO B11913555 (E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime CAS No. 37939-80-3](/img/structure/B11913555.png)
(E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1,7,7-trimethylbicyclo[221]heptan-2-one oxime is a chemical compound that belongs to the class of bicyclic oximes This compound is derived from camphor, a naturally occurring compound found in the wood of the camphor laurel tree
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime typically involves the reaction of camphor with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes hydrolysis to form the oxime.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and real-time monitoring ensures consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime can be oxidized to form the corresponding nitroso compound.
Reduction: Reduction of the oxime yields the corresponding amine.
Substitution: The oxime group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted oxime derivatives.
Aplicaciones Científicas De Investigación
(E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of (E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The bicyclic structure of the compound provides rigidity, enhancing its binding affinity and specificity towards target proteins. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptan-2-one: A precursor to the oxime derivative, known for its use in organic synthesis.
1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol: A related compound with a hydroxyl group instead of an oxime group.
2-azabicyclo[2.2.1]heptanes: Compounds with a similar bicyclic structure but containing a nitrogen atom.
Uniqueness
(E)-1,7,7-trimethylbicyclo[221]heptan-2-one oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and biological activity
Propiedades
Número CAS |
37939-80-3 |
|---|---|
Fórmula molecular |
C10H17NO |
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
(NZ)-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydroxylamine |
InChI |
InChI=1S/C10H17NO/c1-9(2)7-4-5-10(9,3)8(6-7)11-12/h7,12H,4-6H2,1-3H3/b11-8- |
Clave InChI |
OVFDEGGJFJECAT-FLIBITNWSA-N |
SMILES isomérico |
CC1(C2CCC1(/C(=N\O)/C2)C)C |
SMILES canónico |
CC1(C2CCC1(C(=NO)C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11913473.png)

![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11913488.png)
![N-[Diethenyl(methyl)silyl]-N-methylacetamide](/img/structure/B11913492.png)


![5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11913507.png)
![2-Methylhexahydropyrrolo[1,2-c]pyrimidine-1,4-dione](/img/structure/B11913512.png)

![6-(Chloromethyl)imidazo[1,5-a]pyridine](/img/structure/B11913523.png)




